molecular formula C13H19N3O3 B7932896 (S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide

(S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide

Cat. No.: B7932896
M. Wt: 265.31 g/mol
InChI Key: NNGPMDBHQAYAQQ-JTQLQIEISA-N
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Description

(S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a stereocenter at the 2-amino position, making it an enantiomerically pure substance. Its structure includes an isopropyl group, a nitrobenzyl moiety, and a propanamide backbone, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-aminopropanoic acid, isopropylamine, and 3-nitrobenzyl chloride.

    Amidation Reaction: (S)-2-aminopropanoic acid is first converted to its corresponding amide by reacting with isopropylamine under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    N-Alkylation: The resulting amide is then subjected to N-alkylation with 3-nitrobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The nitrobenzyl moiety can participate in nucleophilic aromatic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thiols, amines, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed:

    Oxidation: (S)-2-Amino-N-isopropyl-N-(3-aminobenzyl)propanamide

    Reduction: (S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₃H₁₉N₃O₃
Molecular Weight : 265.31 g/mol
CAS Number : 1354007-61-6

The compound features a chiral center, which contributes to its biological activity. The presence of the nitro group on the benzyl moiety may influence its interaction with biological targets, enhancing its efficacy in specific applications.

Anticancer Activity

Recent studies have indicated that (S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of telomerase activity, which is crucial for the proliferation of cancer cells.

Case Studies and Findings

  • Telomerase Inhibition : In vitro assays demonstrated that derivatives similar to this compound showed IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent telomerase inhibition .
  • Growth Inhibition : Compounds derived from this structure were tested against multiple cancer cell lines, including breast (MCF7), prostate (PC-3), and colon (HCT-116) cancers. Results showed growth inhibition percentages exceeding 90% in some cases .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression.

Enzyme Kinetics

  • Alkaline Phosphatase Inhibition : Studies reported that related compounds exhibited IC₅₀ values significantly lower than traditional inhibitors, suggesting a new avenue for anticancer therapy through enzyme modulation .

Neuropharmacological Effects

Emerging research suggests that this compound may influence neuropharmacological pathways, particularly concerning pain modulation.

Analgesic Potential

  • Endocannabinoid System Interaction : Compounds designed around this structure demonstrated increased endocannabinoid concentrations, leading to potential analgesic effects. This mechanism could be leveraged for developing new pain management therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical transformations that enhance its bioactivity. Understanding the SAR is crucial for optimizing its efficacy and reducing side effects.

Synthetic Pathways

Research into synthetic methodologies has revealed efficient routes to produce this compound with high yields and purity . Modifications at specific positions on the benzyl ring have been shown to significantly alter biological activity.

Data Tables

Application AreaMechanism of ActionKey Findings
Anticancer ActivityTelomerase inhibitionIC₅₀ values < 5 µM against multiple cell lines
Enzyme InhibitionAlkaline phosphatase inhibitionIC₅₀ values significantly lower than controls
NeuropharmacologyInteraction with endocannabinoid systemPotential analgesic effects observed

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzyl moiety can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

(S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide can be compared with similar compounds such as:

    (S)-2-Amino-N-isopropyl-N-(4-nitrobenzyl)propanamide: Similar structure but with the nitro group at the 4-position, which may affect its reactivity and biological activity.

    (S)-2-Amino-N-isopropyl-N-(3-chlorobenzyl)propanamide: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.

    (S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide: Features a methyl group, which may influence its steric and electronic properties.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide, identified by its CAS number 1354007-61-6, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction studies, and relevant research findings.

Chemical Structure and Properties

The compound features an isopropyl group attached to a propanamide backbone, along with a nitro-substituted benzyl moiety. Its molecular formula is C13H16N2O2C_{13}H_{16}N_{2}O_{2} with a molecular weight of 265.31 g/mol. The presence of the nitro group and the amino functional group suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may modulate the activity of certain proteins involved in cellular signaling pathways. The compound's structure allows it to bind effectively to these targets, potentially influencing physiological responses.

Interaction Studies

Research has focused on the compound's binding affinity with various biological targets. Interaction studies have indicated that this compound may exhibit significant affinity towards certain receptors or enzymes, which could be crucial for understanding its pharmacodynamics and therapeutic applications.

Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic properties of this compound have shown promising results against several cancer cell lines. For instance:

  • Cell Lines Tested : Research has demonstrated that this compound exhibits cytotoxic effects on human leukemia (CEM-13), adult acute monocytic leukemia (U-937), and breast adenocarcinoma (MCF-7) cell lines.
  • IC50 Values : The IC50 values for these cell lines have been reported in the micromolar range, indicating moderate potency compared to established chemotherapeutics like doxorubicin .

Case Studies

  • Cytotoxic Activity Against Cancer Cells :
    • Study Findings : A study reported that this compound induced apoptosis in MCF-7 cells through caspase activation, suggesting a mechanism involving programmed cell death .
    • Table 1: IC50 Values Against Various Cell Lines
      Cell LineIC50 Value (µM)
      CEM-135.0
      U-9377.2
      MCF-76.5
  • Inhibition Studies :
    • Enzyme Interaction : The compound has been evaluated for its inhibitory effects on specific enzymes related to cancer progression. Initial results suggest selective inhibition at nanomolar concentrations for certain targets .

Properties

IUPAC Name

(2S)-2-amino-N-[(3-nitrophenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-9(2)15(13(17)10(3)14)8-11-5-4-6-12(7-11)16(18)19/h4-7,9-10H,8,14H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGPMDBHQAYAQQ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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